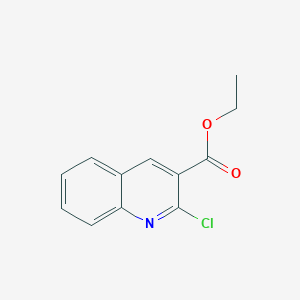

Ethyl 2-chloroquinoline-3-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZRGYUIVNLMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571712 | |

| Record name | Ethyl 2-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-86-5 | |

| Record name | 3-Quinolinecarboxylic acid, 2-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Chloroquinoline 3 Carboxylate

Multi-Step Synthesis Pathways

A common and well-documented route to Ethyl 2-chloroquinoline-3-carboxylate involves a three-stage process starting from substituted acetanilides. This pathway includes the formation of a key aldehyde intermediate, its oxidation to a carboxylic acid, and the final esterification step.

Esterification of 2-Chloroquinoline-3-carboxylic Acid

The final step in this pathway is the conversion of 2-chloroquinoline-3-carboxylic acid to its corresponding ethyl ester. This transformation is typically achieved through Fischer esterification. masterorganicchemistry.com The reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃). masterorganicchemistry.comderpharmachemica.com The use of the alcohol as the solvent helps to drive the reversible reaction toward the formation of the ester. masterorganicchemistry.com

Table 1: Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carboxylic acid | Ethanol | H₂SO₄ or POCl₃ | Heat | Ethyl 2-chloroquinoline-3-carboxylate |

Synthesis of 2-Chloroquinoline-3-carboxylic Acid through Oxidation

The precursor, 2-chloroquinoline-3-carboxylic acid, is prepared by the oxidation of 2-chloroquinoline-3-carbaldehyde (B1585622). A reported method for this conversion utilizes silver nitrate (B79036) (AgNO₃) in an alkaline ethanolic solution. tandfonline.com The reaction proceeds by treating the aldehyde with a warm solution of silver nitrate, followed by the dropwise addition of sodium hydroxide (B78521) (NaOH) solution. This process effectively oxidizes the aldehyde group to a carboxylate, which is then protonated to the carboxylic acid upon acidic workup. tandfonline.com

Table 2: Oxidation of 2-chloroquinoline-3-carbaldehyde

| Reactant | Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Silver Nitrate (AgNO₃) / NaOH | Ethanol | Room Temperature, 12h | 2-Chloroquinoline-3-carboxylic acid |

Preparation of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Formylation

The synthesis of the key intermediate, 2-chloroquinoline-3-carbaldehyde, is accomplished using the Vilsmeier-Haack reaction. chemijournal.comniscpr.res.in This reaction involves the cyclization and formylation of N-arylacetamides (acetanilides). niscpr.res.in The Vilsmeier reagent is generated in situ from a mixture of a formamide, typically N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃). rsc.orgallresearchjournal.com Substituted acetanilides are treated with this reagent and heated, leading to the formation of the 2-chloroquinoline-3-carbaldehyde ring system in a single step. chemijournal.comallresearchjournal.com The reaction conditions, such as temperature and duration, can be optimized based on the specific substituents on the acetanilide (B955) starting material. allresearchjournal.comrroij.com

Table 3: Vilsmeier-Haack Synthesis of 2-chloroquinoline-3-carbaldehyde

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| Acetanilide | DMF, POCl₃ | 80-90°C, 4-16h | 2-Chloroquinoline-3-carbaldehyde |

Alternative and Complementary Quinoline (B57606) Synthesis Strategies

Beyond the linear multi-step approach, other classic and modern synthetic methods can be employed to construct the fundamental quinoline-3-carboxylate scaffold.

Friedländer Condensation Approaches to Quinoline Systems

The Friedländer synthesis is a versatile and long-established method for constructing quinoline rings. organicreactions.orgscispace.com In its general form, it involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). organicreactions.orgorganic-chemistry.org This is followed by a cyclodehydration reaction to form the quinoline derivative. organicreactions.org The reaction can be catalyzed by various acids or bases, and in some cases, can proceed simply by heating the reactants. organicreactions.orgorganic-chemistry.org This strategy provides a convergent route to a wide array of substituted quinolines, depending on the choice of the two starting components. nih.gov

Cyclopropanation-Ring Expansion Routes for Quinoline-3-Carboxylate Cores

A more contemporary approach for the synthesis of ethyl quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates. nih.govbeilstein-journals.orgnih.gov This method is proposed to proceed through a cyclopropanation of the indole's 2,3-double bond, forming a labile indoline (B122111) halocyclopropyl ester intermediate. nih.govbeilstein-journals.org This intermediate then undergoes a ring expansion and elimination of a hydrogen halide (H-X) to yield the quinoline-3-carboxylate structure. nih.govnih.govbeilstein-journals.org This mild and efficient process has been shown to produce good to high yields of the desired products. nih.govbeilstein-journals.org For instance, the reaction of indole (B1671886) with ethyl chlorodiazoacetate in the presence of a Rh(II) catalyst yielded ethyl quinoline-3-carboxylate in 90% yield. nih.gov

Table 4: Yields from Cyclopropanation-Ring Expansion of Indole

| Indole Reactant | Halodiazoacetate Reactant | Catalyst | Yield |

|---|---|---|---|

| Indole | Ethyl chlorodiazoacetate | Rh(II) complex | 90% nih.gov |

| Indole | Ethyl bromodiazoacetate | Rh(II) complex | 84% nih.gov |

| Indole | Ethyl iododiazoacetate | Rh(II) complex | 70% nih.gov |

Reactivity and Chemical Transformations of Ethyl 2 Chloroquinoline 3 Carboxylate

Nucleophilic Substitution Reactions at the C2 Position

The chlorine atom at the C2 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen and the carboxylate group at C3. A variety of nucleophiles can displace the chloride ion, leading to the formation of C-N, C-O, and C-S bonds.

For instance, 2-chloroquinolines react with various amines under thermal or catalytic conditions to yield 2-aminoquinoline (B145021) derivatives. Treatment of 2-chloro-3-formylquinolines with morpholine (B109124) in the presence of a catalyst like dimethylaminopyridine resulted in the formation of 2-morpholinoquinoline-3-carbaldehydes. nih.gov Similarly, reactions with other amines such as 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine in DMF with potassium carbonate afford the corresponding amino-triazolyl and tetrazolyl derivatives. nih.gov Alkylthiols can also be employed to produce 2-(alkylthiol)quinoline derivatives. researchgate.net

| Nucleophile | Reagent/Conditions | Product Type |

| Amines | Morpholine / DMAP | 2-Morpholinoquinoline derivative |

| Amines | 4H-1,2,4-triazol-4-amine / K₂CO₃, DMF | 2-(Triazolylamino)quinoline derivative |

| Amines | 1H-tetrazol-5-amine / K₂CO₃, DMF | 2-(Tetrazolylamino)quinoline derivative |

| Thiols | Alkylthiol | 2-(Alkylthiol)quinoline derivative |

Functional Group Interconversions of the Ester Moiety

The ethyl ester group at the C3 position can undergo various transformations common to carboxylic acid derivatives, such as hydrolysis, reduction, and conversion to amides or hydrazides. pressbooks.pubimperial.ac.uk These reactions provide a pathway to further functionalize the quinoline scaffold. For example, hydrolysis of the ester under acidic or basic conditions would yield the corresponding 2-chloroquinoline-3-carboxylic acid. researchgate.net

One of the most significant reactions of the ester moiety is its conversion to a carbohydrazide (B1668358) via hydrazinolysis. This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303), often in a refluxing alcoholic solvent like ethanol (B145695). nih.govresearchgate.net The resulting 2-chloroquinoline-3-carbohydrazide (B12847495) is a valuable intermediate itself, as the hydrazide functionality can participate in further condensation reactions to form hydrazones or be used to construct fused heterocyclic rings like pyrazoles or triazoles.

Similarly, aminolysis with other amines can produce various amides, although this reaction is generally less common than hydrazinolysis for this class of compounds. The general scheme involves the nucleophilic acyl substitution at the ester carbonyl by the amine.

| Reagent | Solvent | Product |

| Hydrazine Hydrate | Ethanol | 2-Chloroquinoline-3-carbohydrazide |

| Amine (R-NH₂) | - | N-substituted-2-chloroquinoline-3-carboxamide |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C2-Cl bond of ethyl 2-chloroquinoline-3-carboxylate is an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized quinoline derivatives. nih.govresearchgate.net Palladium catalysts are most commonly employed for these transformations. yonedalabs.com

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org C2-halogenated quinolines are effective substrates for this reaction.

For example, 2-chloroquinolines can be coupled with various arylboronic acids using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate in a suitable solvent system (e.g., DMF). nih.gov This reaction allows for the direct introduction of aryl or heteroaryl substituents at the C2 position, leading to the synthesis of 2-arylquinoline-3-carboxylates. This method is highly valued for its functional group tolerance and the commercial availability of a wide range of boronic acids. rsc.org

| Coupling Partner | Catalyst | Base | Product Type |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 2-arylquinoline-3-carboxylate |

| Heteroarylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 2-heteroarylquinoline-3-carboxylate |

Besides organoboron compounds, other organometallic reagents can be used for cross-coupling reactions at the C2 position. Reactions such as the Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Sonogashira coupling (using terminal alkynes) provide alternative routes to introduce various carbon-based substituents.

The Sonogashira coupling, for instance, has been successfully applied to 2-chloro-3-formylquinolines. nih.gov The reaction typically involves a palladium catalyst (e.g., [PdCl₂(PPh₃)₂]), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent like DMF or THF to couple the quinoline with a terminal alkyne. This yields 2-alkynylquinoline derivatives. Given the similar electronic nature of the C2-Cl bond, this methodology is directly applicable to ethyl 2-chloroquinoline-3-carboxylate.

Condensation and Annulation Reactions Leading to Fused Heterocycles

The dual functionality of ethyl 2-chloroquinoline-3-carboxylate allows it to be a precursor for the synthesis of fused polycyclic heterocyclic systems. These reactions often involve an initial reaction at one of the functional groups, followed by an intramolecular cyclization (annulation).

For instance, a derivative of the ester, such as the corresponding carbohydrazide, can be used to build a fused pyrazole (B372694) ring. The reaction of 2-chloroquinoline-3-carbonitrile (B1354263) (derived from the corresponding aldehyde) with hydrazine hydrate leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.govrsc.org A similar strategy starting from the ethyl ester would proceed via the hydrazide, which could then be cyclized.

Furthermore, multicomponent reactions involving 2-chloroquinoline (B121035) derivatives can lead to complex fused systems in a single step. semanticscholar.orgresearchgate.net For example, reactions of 2-chloroquinoline-3-carbaldehydes with active methylene (B1212753) compounds and amines or other nucleophiles can lead to the formation of pyrano[2,3-b]quinolines and other fused structures. nih.govresearchgate.net These condensation and annulation strategies highlight the utility of the 2-chloroquinoline scaffold in constructing diverse and complex heterocyclic architectures.

Construction of Oxadiazole Systems

The transformation of ethyl 2-chloroquinoline-3-carboxylate into 1,3,4-oxadiazole (B1194373) derivatives represents a significant synthetic pathway. This process typically involves a multi-step sequence starting with the conversion of the ethyl ester to a more reactive intermediate, followed by cyclization to form the oxadiazole ring.

A key strategy for the synthesis of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol involves the initial hydrazinolysis of ethyl 2-chloroquinoline-3-carboxylate. The resulting 2-chloroquinoline-3-carbohydrazide is a crucial intermediate that can then undergo cyclization. The reaction of the carbohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), followed by acidification, leads to the formation of the desired 1,3,4-oxadiazole-2-thiol. This transformation is a well-established method for constructing the 1,3,4-oxadiazole ring from hydrazide precursors.

Hydrazinolysis: Ethyl 2-chloroquinoline-3-carboxylate is reacted with hydrazine hydrate, typically in a suitable solvent like ethanol, to yield 2-chloroquinoline-3-carbohydrazide.

Cyclization: The resulting carbohydrazide is then treated with carbon disulfide in a basic medium to facilitate the cyclization and formation of the 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol.

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Hydrazine hydrate, Ethanol, Reflux | 2-Chloroquinoline-3-carbohydrazide |

| 2 | Carbon disulfide, Potassium hydroxide, Ethanol, Reflux; then HCl | 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol |

This table outlines the general steps for the construction of a 1,3,4-oxadiazole system from ethyl 2-chloroquinoline-3-carboxylate.

Pathways to Pyrazoloquinoline Derivatives

The synthesis of pyrazolo[3,4-b]quinoline derivatives from ethyl 2-chloroquinoline-3-carboxylate is a plausible transformation, primarily proceeding through the formation of a carbohydrazide intermediate. The reaction of the ethyl ester with hydrazine hydrate would yield 2-chloroquinoline-3-carbohydrazide. This intermediate possesses the necessary functionality for subsequent intramolecular cyclization to form a pyrazolo[3,4-b]quinolin-3-one ring system.

In this proposed pathway, the initial nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine hydrate would be the first step. The resulting carbohydrazide could then undergo an intramolecular nucleophilic aromatic substitution, where the terminal amino group of the hydrazide displaces the chloro group at the C-2 position of the quinoline ring. This cyclization would lead to the formation of the fused pyrazoloquinoline skeleton. The reaction is typically promoted by heat and may be facilitated by the presence of a base.

| Reactant | Reagent | Conditions | Product |

| Ethyl 2-chloroquinoline-3-carboxylate | Hydrazine hydrate | Heat | Pyrazolo[3,4-b]quinolin-3-one |

This table illustrates a proposed pathway for the synthesis of pyrazoloquinoline derivatives from ethyl 2-chloroquinoline-3-carboxylate.

It is important to note that while this pathway is chemically reasonable and analogous to established syntheses of pyrazoloquinolines from related 2-chloroquinoline derivatives, specific documented examples starting directly from ethyl 2-chloroquinoline-3-carboxylate are not extensively reported in the reviewed literature. Most documented syntheses of pyrazolo[3,4-b]quinolines utilize the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622) or 2-chloroquinoline-3-carbonitrile as starting materials.

Multicomponent Reactions for Novel Heterocyclic Adducts

Currently, there is a lack of available scientific literature detailing the direct participation of ethyl 2-chloroquinoline-3-carboxylate in multicomponent reactions (MCRs) for the synthesis of novel heterocyclic adducts. The reactivity of the ester group in this compound is generally lower than that of an aldehyde functionality. Consequently, the more electrophilic 2-chloroquinoline-3-carbaldehyde is almost exclusively employed as the quinoline component in various MCRs, such as the synthesis of dihydropyridines, pyranopyrazoles, and other complex heterocyclic systems. The higher reactivity of the aldehyde group allows for facile in-situ formation of imines or Knoevenagel adducts, which are key intermediates in these transformations.

Other Synthetic Manipulations

Beyond the construction of fused heterocyclic systems, ethyl 2-chloroquinoline-3-carboxylate can undergo other fundamental synthetic transformations primarily centered on its ester functionality.

Saponification: The ethyl ester can be readily hydrolyzed to the corresponding 2-chloroquinoline-3-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification. The resulting carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as amides and other esters.

Amidation: The ester can be converted to various amides through reaction with primary or secondary amines. This aminolysis reaction may require elevated temperatures or catalysis to proceed efficiently. The formation of the corresponding carbohydrazide via reaction with hydrazine hydrate, as discussed in the context of oxadiazole and pyrazoloquinoline synthesis, is a specific and highly useful example of this reactivity.

| Reaction | Reagents and Conditions | Product |

| Saponification | 1. NaOH (aq), Heat2. HCl (aq) | 2-Chloroquinoline-3-carboxylic acid |

| Hydrazinolysis | Hydrazine hydrate, Ethanol, Reflux | 2-Chloroquinoline-3-carbohydrazide |

This table summarizes other key synthetic manipulations of ethyl 2-chloroquinoline-3-carboxylate.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of Ethyl 2-chloroquinoline-3-carboxylate is expected to reveal distinct signals corresponding to each unique proton in the molecule. The analysis of chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) allows for the precise assignment of the protons in the ethyl group and the quinoline (B57606) ring system.

Based on the analysis of closely related compounds, such as methyl 2-chloroquinoline (B121035) carboxylate isomers and ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate, the anticipated proton signals can be predicted ekb.egchemicalbook.com. The ethyl ester group will typically present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The protons on the quinoline ring will appear in the aromatic region, with their specific shifts and splitting patterns dictated by their position and the electronic effects of the chloro and carboxylate substituents. For instance, the proton at the C4 position is expected to be a singlet and significantly downfield due to the anisotropic effects of the nearby carbonyl and the quinoline nitrogen.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 2-chloroquinoline-3-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 - 8.7 | Singlet | - | H-4 |

| ~8.0 - 8.2 | Doublet | ~8.5 | H-5 |

| ~7.8 - 8.0 | Doublet | ~8.5 | H-8 |

| ~7.6 - 7.8 | Multiplet | - | H-6, H-7 |

| ~4.4 - 4.6 | Quartet | ~7.1 | -OCH₂CH₃ |

| ~1.3 - 1.5 | Triplet | ~7.1 | -OCH₂CH₃ |

| Note: Predicted values are based on data from analogous compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, carbonyl, alkyl).

For Ethyl 2-chloroquinoline-3-carboxylate, the spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon of the ester group is anticipated to appear significantly downfield, typically in the 160-170 ppm range ijsr.netchemexper.com. The carbons of the quinoline ring will resonate in the aromatic region (~120-150 ppm), with the carbon atom bonded to the chlorine atom (C-2) showing a characteristic shift. The two carbons of the ethyl group will appear in the upfield region of the spectrum ijsr.netchemexper.com.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 2-chloroquinoline-3-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 166 | C=O (Ester) |

| ~148 - 150 | C-2 |

| ~146 - 148 | C-8a |

| ~138 - 140 | C-4 |

| ~131 - 133 | C-7 |

| ~128 - 130 | C-5 |

| ~127 - 128 | C-6 |

| ~126 - 127 | C-4a |

| ~125 - 126 | C-3 |

| ~62 - 64 | -OCH₂CH₃ |

| ~14 - 15 | -OCH₂CH₃ |

| Note: Predicted values are based on data from analogous compounds and general chemical shift ranges. Quaternary carbon signals (C-2, C-3, C-4a, C-8a) are typically weaker than protonated carbons. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2-chloroquinoline-3-carboxylate is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹ ekb.eg. The C-O single bond stretching of the ester will likely produce strong bands in the 1300-1000 cm⁻¹ range. The presence of the aromatic quinoline ring will be indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretch is expected to appear in the fingerprint region, typically around 750-800 cm⁻¹ ekb.eg.

Table 3: Predicted Characteristic IR Absorption Bands for Ethyl 2-chloroquinoline-3-carboxylate

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic (Quinoline) |

| ~2980 - 2850 | C-H Stretch | Aliphatic (Ethyl) |

| ~1735 - 1720 | C=O Stretch | Ester Carbonyl |

| ~1600 - 1450 | C=C Stretch | Aromatic (Quinoline) |

| ~1300 - 1150 | C-O Stretch | Ester |

| ~800 - 750 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm) nih.gov. This precision allows for the determination of the elemental composition of the molecule, serving as a definitive confirmation of its chemical formula.

For Ethyl 2-chloroquinoline-3-carboxylate (C₁₂H₁₀ClNO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value, when compared to the theoretical mass, confirms the elemental composition. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the [M+2]⁺ peak has an intensity approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation analysis in the mass spectrum can further corroborate the structure, with expected losses of the ethoxy group (-OC₂H₅) or the entire ethyl carboxylate moiety.

Table 4: HRMS Data for Ethyl 2-chloroquinoline-3-carboxylate

| Ion Formula | Calculated m/z |

| [C₁₂H₁₁ClNO₂]⁺ ([M+H]⁺) | 236.0473 |

| Note: The calculated m/z value is for the protonated molecule containing the ³⁵Cl isotope. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound in its solid state. While a crystal structure for Ethyl 2-chloroquinoline-3-carboxylate itself is not prominently available in the reviewed literature, a detailed analysis of the closely related derivative, Ethyl 2-chloro-6-methylquinoline-3-carboxylate , provides significant insight into the expected structural features.

The study of this methylated analogue reveals a molecule with distinct conformational and packing characteristics. The quinoline ring system itself is nearly planar, but the attached ethyl ester group is significantly twisted out of this plane. The dihedral angle between the plane of the quinoline ring system and the ester group is 54.97 (6)°. nih.gov This non-planar arrangement is a critical feature of its molecular architecture. The conformation of the ethyl group is further defined by a C—O—C—C torsion angle of −140.62 (16)°. nih.gov

In the crystal lattice, the molecules are organized into sheets generated in the (010) plane through aromatic π–π stacking interactions. nih.gov These non-covalent interactions are crucial for the stability of the crystal structure, with the shortest distance between the centroids of adjacent aromatic rings being 3.6774 (9) Å. nih.gov Such stacking is a common feature in planar aromatic systems and influences the material's bulk properties.

The crystallographic data for Ethyl 2-chloro-6-methylquinoline-3-carboxylate is summarized below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂ClNO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0391 (5) |

| b (Å) | 7.2986 (6) |

| c (Å) | 13.4323 (12) |

| α (°) | 98.238 (6) |

| β (°) | 90.123 (5) |

| γ (°) | 96.429 (6) |

| Volume (ų) | 582.16 (9) |

| Dihedral Angle (Quinoline Plane vs. Ester Group) | 54.97 (6)° |

| Key Intermolecular Interaction | π–π stacking [3.6774 (9) Å] |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of absorption and their intensities are characteristic of the molecular structure, particularly the chromophores present.

The core structure of Ethyl 2-chloroquinoline-3-carboxylate is the quinoline ring, which is an aromatic heterocycle and a strong chromophore. The electronic spectrum of quinoline-based compounds is typically characterized by absorptions arising from π–π* transitions within the aromatic system. Studies on related bis-quinolin-3-yl derivatives show a primary absorption peak at approximately 260 nm, which is attributed to the π–π* transition within the quinoline moiety. A secondary band, often at a slightly longer wavelength, may suggest n–π* transitions resulting from intramolecular charge transfer (ICT).

While specific experimental λmax and molar extinction coefficient (ε) values for Ethyl 2-chloroquinoline-3-carboxylate are not detailed in the surveyed literature, the absorption profile is expected to be dominated by the electronic transitions of the substituted quinoline ring. The presence of the chloro- and ethyl carboxylate- substituents on the quinoline ring will influence the precise energy of these transitions, potentially causing shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the parent quinoline molecule. The solvent environment also plays a critical role, as changes in solvent polarity can stabilize or destabilize the ground and excited states differently, leading to shifts in the absorption spectrum.

Computational Chemistry and Theoretical Investigations

Advanced Topological Analysis of Electron Density

Theoretical and computational chemistry provide powerful tools for the in-depth analysis of the electronic structure of molecules, going beyond simple orbital models. For Ethyl 2-chloroquinoline-3-carboxylate, advanced topological analysis of the electron density, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), can offer profound insights into the nature of chemical bonding, electron delocalization, and the influence of various substituents on the quinoline (B57606) core. These methods partition the molecular space into regions with clear chemical meaning, such as atomic cores, covalent bonds, and lone pairs.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a scalar field that provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It effectively maps the regions of space where electron pairs are localized. jussieu.fr The value of ELF ranges from 0 to 1, where high values (approaching 1) correspond to a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. wikipedia.orgjussieu.fr Conversely, low ELF values indicate regions of electron delocalization.

A theoretical ELF analysis of Ethyl 2-chloroquinoline-3-carboxylate would be expected to reveal several key features of its electronic structure. The analysis partitions the molecular space into basins of attractors, which correspond to these chemically significant regions.

Expected ELF Topological Features for Ethyl 2-chloroquinoline-3-carboxylate:

Core Basins: Each non-hydrogen atom (carbon, nitrogen, oxygen, and chlorine) would be associated with a core basin, designated C(X), characterized by a high ELF value. This represents the tightly bound core electrons.

Protonated Basins: Basins of high electron density would be found associated with the C-H bonds of the quinoline ring and the ethyl group, indicating the localization of electrons in these covalent bonds.

Valence Basins: The valence shell of the molecule would be partitioned into several basins:

Disynaptic Basins (V(X,Y)): These basins, located between two atomic cores, are the hallmark of covalent bonds. For the quinoline ring, a series of V(C,C) and V(C,N) basins would define the heterocyclic framework. The ethyl group would show V(C,C) and V(C,O) basins, while the chloro substituent would be represented by a V(C,Cl) basin.

Monosynaptic Basins (V(X)): These basins correspond to lone pairs of electrons. In Ethyl 2-chloroquinoline-3-carboxylate, monosynaptic basins would be expected for the nitrogen atom of the quinoline ring, the two oxygen atoms of the carboxylate group, and the chlorine atom. The population of these basins, obtained by integrating the electron density within them, would be close to two electrons, consistent with the Lewis concept of a lone pair.

The ELF analysis would also provide insights into the aromaticity of the quinoline system. In aromatic compounds, the ELF basins corresponding to the double bonds are often fused, indicating electron delocalization. acs.org For the quinoline ring of Ethyl 2-chloroquinoline-3-carboxylate, a bifurcation analysis of the ELF basins would be necessary to quantify the degree of π-electron delocalization. researchgate.net The presence of the electron-withdrawing chloro and ethyl carboxylate groups is expected to perturb the electron density distribution within the quinoline ring, and this would be reflected in the shapes and populations of the corresponding ELF basins. tandfonline.comnih.gov

A hypothetical data table summarizing the expected ELF basin populations for Ethyl 2-chloroquinoline-3-carboxylate is presented below. The populations are calculated by integrating the electron density within the boundaries of each basin.

| Basin Type | Location | Expected Population (e⁻) |

| C(N) | Nitrogen core | ~2.0 |

| C(C) | Carbon cores | ~2.0 |

| C(O) | Oxygen cores | ~2.0 |

| C(Cl) | Chlorine core | ~10.0 |

| V(N) | Nitrogen lone pair | ~2.0 |

| V(O) | Oxygen lone pairs | ~2.0 each |

| V(Cl) | Chlorine lone pairs | ~2.0 each |

| V(C,C) | Aromatic C-C bonds | Variable, reflecting delocalization |

| V(C,N) | Aromatic C-N bonds | Variable, reflecting delocalization |

| V(C,Cl) | Carbon-Chlorine bond | ~2.0 |

| V(C,O) | Carbon-Oxygen bonds | ~2.0 |

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another scalar field used for the analysis of electron localization, conceptually similar to ELF. jussieu.fr LOL is defined in terms of the kinetic energy density and provides a clear picture of bonding regions and lone pairs. researchgate.net High values of LOL indicate regions where electrons are highly localized, such as in covalent bonds and lone pair regions, while low values signify areas of electron delocalization. researchgate.net LOL often provides a sharper and more distinct visualization of bonding features compared to ELF. rsc.org

A computational investigation of Ethyl 2-chloroquinoline-3-carboxylate using LOL would be expected to corroborate and enhance the findings from the ELF analysis. The topological analysis of the LOL field would also partition the molecular space into basins with distinct chemical interpretations.

Expected LOL Topological Features for Ethyl 2-chloroquinoline-3-carboxylate:

Bonding Regions: The covalent bonds within the molecule, including the C-C, C-H, C-N, C-O, and C-Cl bonds, would appear as regions of high LOL values. The contours of the LOL map would clearly delineate the spatial extent of these bonding electron pairs.

Lone Pair Regions: The lone pairs on the nitrogen, oxygen, and chlorine atoms would be visualized as distinct regions of high LOL values, spatially separated from the bonding regions. The parameters of the critical points in the LOL topology near these heteroatoms can be correlated with the size, density, and energy of the lone pairs. rsc.org

Aromaticity and Delocalization: The LOL analysis of the quinoline ring would provide a visual representation of the π-electron delocalization. acs.org In regions of significant delocalization, the LOL values would be comparatively lower than in the localized σ-framework. scispace.com The influence of the substituents on the aromatic character of the two rings of the quinoline system could be assessed by examining the LOL profiles.

A hypothetical data table summarizing the expected LOL values at bond critical points (BCPs) for selected bonds in Ethyl 2-chloroquinoline-3-carboxylate is provided below. Higher LOL values at the BCP are indicative of a higher degree of covalent character and electron localization in the bond.

| Bond | Expected LOL Value at BCP | Interpretation |

| C=C (aromatic) | Moderate-High | Covalent with delocalized π-character |

| C-N (aromatic) | Moderate-High | Polar covalent with delocalized π-character |

| C-Cl | High | Polar covalent |

| C=O | High | Polar covalent double bond |

| C-O | High | Polar covalent single bond |

| C-C (ethyl) | High | Covalent single bond |

| C-H | High | Covalent bond |

Applications in Chemical Synthesis and Advanced Materials

Role as a Versatile Synthetic Intermediate

The utility of ethyl 2-chloroquinoline-3-carboxylate as a synthetic intermediate stems from the differential reactivity of its functional groups. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, while the ester group at the C3 position can be readily transformed into a variety of other functionalities such as amides, hydrazides, or acids. This dual reactivity allows for sequential and selective modifications, enabling chemists to use it as a scaffold for building a diverse range of organic molecules.

A key application demonstrating its role as an intermediate is in the synthesis of fused heterocyclic systems. For instance, it serves as a precursor in the multi-step synthesis of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol. In this process, the ethyl ester is first converted into the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). This hydrazide intermediate is then cyclized using carbon disulfide to form the final 1,3,4-oxadiazole (B1194373) ring system. nih.gov This transformation highlights the utility of the ester group as a handle for introducing new heterocyclic rings.

Furthermore, the C2-chloro group is a key site for modification. It can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon, nitrogen, oxygen, or sulfur-based substituents at this position, significantly expanding the molecular diversity achievable from this single precursor. For example, derivatives like ethyl 2,4-dichloroquinoline-3-carboxylate can be selectively manipulated, where the C4 chlorine is substituted before the C2 chlorine, showcasing controlled reactivity. rsc.org This strategic functionalization is central to its role as a versatile intermediate in synthetic campaigns.

Table 1: Key Transformations of Ethyl 2-chloroquinoline-3-carboxylate as a Synthetic Intermediate

| Reactive Site | Reagent(s) | Product Functional Group | Reference |

| C3-Ester | Hydrazine Hydrate | Hydrazide | nih.gov |

| C3-Ester (via acid) | Various Reagents | Fused Heterocycles | nih.gov |

| C2-Chloro | Nucleophiles (e.g., Amines, Thiols) | Substituted Amines/Thiols | rsc.org |

| C2-Chloro | Organometallic Reagents (in cross-coupling) | Aryl/Alkyl Groups | nih.gov |

Precursor for Complex Organic Architectures

Building upon its role as an intermediate, ethyl 2-chloroquinoline-3-carboxylate is a valuable precursor for constructing elaborate molecular architectures, particularly those containing multiple heterocyclic units. The quinoline (B57606) nucleus itself is a privileged scaffold in medicinal chemistry, and the ability to append other cyclic systems onto it via the chloro and carboxylate groups is a powerful strategy in drug discovery and materials science.

The synthesis of the aforementioned 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol is a prime example of its use in creating complex, multi-ring structures. nih.gov The 1,3,4-oxadiazole moiety is a well-known pharmacophore, and linking it to the quinoline core generates a hybrid molecule with potential for novel biological activity. The synthetic sequence relies on the predictable reactivity of the C3-ester group to build the second heterocyclic ring.

Similarly, derivatives of the core structure are used to create other complex molecules. For instance, the related compound, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, has been used as a substrate to synthesize a series of novel 2,4-bis((E)-styryl)quinoline-3-carboxylates. researchgate.netsemanticscholar.org This transformation involves a one-pot successive Arbuzov/Horner–Wadsworth–Emmons (HWE) reaction, demonstrating how the quinoline-3-carboxylate framework can be elaborated into complex conjugated systems with potential applications in materials science or as bioactive agents. researchgate.netsemanticscholar.org These examples underscore the role of the ethyl 2-chloroquinoline-3-carboxylate scaffold as a foundational element for accessing structurally sophisticated molecules.

Table 2: Examples of Complex Architectures Derived from the Ethyl 2-chloroquinoline-3-carboxylate Scaffold

| Starting Material Derivative | Reaction Type | Resulting Architecture | Potential Application | Reference |

| Ethyl 2-chloroquinoline-3-carboxylate | Hydrazinolysis, Cyclization | Quinolinyl-1,3,4-oxadiazole | Medicinal Chemistry | nih.gov |

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | Arbuzov/HWE Reaction | 2,4-bis((E)-styryl)quinoline | Antitumor Agents | researchgate.netsemanticscholar.org |

| Ethyl 2,4-dichloroquinoline-3-carboxylate | Nucleophilic Substitution | C4-substituted quinolones | Anti-HIV Agents | rsc.org |

Utility in Methodological Development in Organic Reactions

The defined and reliable reactivity of the C-Cl bond in ethyl 2-chloroquinoline-3-carboxylate makes it an excellent substrate for the development and optimization of new synthetic methods, particularly in the realm of transition-metal catalysis. The C2 position of the quinoline ring is analogous to a typical aryl halide, making it a suitable candidate for a wide array of cross-coupling reactions.

Chemists often use substrates like ethyl 2-chloroquinoline-3-carboxylate to test the scope and limitations of new catalytic systems. For example, the development of novel ligands for palladium-catalyzed reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings often involves testing their efficacy with heteroaromatic chlorides. The Sonogashira coupling reaction has been successfully applied to the analogous 2-chloroquinoline-3-carbaldehydes to synthesize 2-alkynyl-3-formyl-quinolines, indicating that ethyl 2-chloroquinoline-3-carboxylate would be a highly relevant substrate for similar methodological studies aimed at C-C bond formation. nih.gov

The presence of the electron-withdrawing carboxylate group at the adjacent C3 position can influence the reactivity of the C2-Cl bond, making it an interesting and non-trivial substrate for methodological studies. By exploring reactions on this molecule, chemists can develop more robust and versatile catalytic systems that are tolerant of various functional groups and can be applied to the synthesis of functionalized heterocycles. The successful application of a new catalytic method to this substrate would demonstrate its utility for creating libraries of 2-substituted quinoline-3-carboxylates, which are valuable for screening in drug discovery and materials science.

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloroquinoline-3-carboxylate, and how can reaction conditions be optimized?

Ethyl 2-chloroquinoline-3-carboxylate is typically synthesized via the Vilsmeier-Haack reaction, where phosphorus pentachloride (PCl₅) or oxalyl chloride is used to cyclize substituted aniline derivatives with ethyl acetoacetate. For example, a modified procedure involves refluxing 2-chloro-3-formylquinoline precursors with ethanol under acidic conditions . Optimization includes controlling temperature (70–90°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents to minimize side products like 2,4-bis(chloromethyl) derivatives .

Q. Which spectroscopic techniques are essential for characterizing Ethyl 2-chloroquinoline-3-carboxylate?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the quinoline ring (e.g., δ 8.5–9.0 ppm for aromatic protons) .

- IR Spectroscopy : Identification of ester carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verification of molecular ion peaks (e.g., [M+H]+ at m/z 251.05 for C₁₂H₁₀ClNO₂) .

Q. What are the primary applications of Ethyl 2-chloroquinoline-3-carboxylate in medicinal chemistry?

The compound serves as a scaffold for synthesizing bioactive derivatives, such as antimicrobial agents and kinase inhibitors. The chloro and ester groups enable nucleophilic substitution or hydrolysis to generate carboxylic acid intermediates for further functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in Ethyl 2-chloroquinoline-3-carboxylate derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement is critical. For example, studies on ethyl 4-(4-chlorophenyl)quinoline derivatives revealed precise bond angles (e.g., C-Cl bond length ~1.73 Å) and crystal packing patterns, resolving regiochemical uncertainties in substituent placement . Data deposition in the Cambridge Structural Database (CSD) ensures reproducibility .

Q. What strategies address contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., replacing chlorine with trifluoromethyl groups) to isolate contributions to activity .

- Dose-Response Curves : Quantifying IC₅₀ values under standardized assays (e.g., ATP-binding site inhibition in kinase studies) .

- Meta-Analysis : Cross-referencing PubChem BioAssay data (AID 743341) with in-house results to identify outliers due to solvent effects or assay protocols .

Q. How do steric and electronic effects influence the reactivity of Ethyl 2-chloroquinoline-3-carboxylate in cross-coupling reactions?

The 2-chloro group facilitates Suzuki-Miyaura couplings with aryl boronic acids, but steric hindrance from the 3-carboxylate can reduce yields. Computational studies (DFT) show that electron-withdrawing groups at the 6-position increase electrophilicity at C2, enhancing reaction rates .

Q. What methodologies validate the purity of Ethyl 2-chloroquinoline-3-carboxylate in synthetic batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.